N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is a chemical compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methylpiperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of 4-chloroaniline with 4-methylpiperidine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.
Step 2: N-(4-chlorophenyl)acetamide is then reacted with 4-methylpiperidine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its effects on the central nervous system.
Biological Research: It is used as a tool compound to study receptor interactions and signaling pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other chemical entities.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
- N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)propanamide
Uniqueness
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a methylpiperidinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-6-8-17(9-7-11)10-14(18)16-13-4-2-12(15)3-5-13/h2-5,11H,6-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZHGZSHULYZLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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